
4-(4-alpha-Cumylphenoxy)phthalonitrile
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Overview
Description
4-(4-alpha-Cumylphenoxy)phthalonitrile is a chemical compound with the molecular formula C23H18N2O and a molecular weight of 338.41 g/mol . It is known for its applications in various scientific research fields, particularly in the synthesis of advanced materials and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-alpha-Cumylphenoxy)phthalonitrile typically involves the reaction of 4-alpha-cumylphenol with phthalonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 90-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-alpha-Cumylphenoxy)phthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phthalonitrile derivatives.
Scientific Research Applications
4-(4-alpha-Cumylphenoxy)phthalonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of phthalocyanines and other advanced materials.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance polymers and resins
Mechanism of Action
The mechanism of action of 4-(4-alpha-Cumylphenoxy)phthalonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Cumylphenoxy)phthalonitrile
- 2-(4-(3,4-Dicyanophenoxy)phenyl)-2-phenylpropane
Uniqueness
4-(4-alpha-Cumylphenoxy)phthalonitrile is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in advanced material synthesis and high-performance polymers .
Properties
IUPAC Name |
4-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c1-23(2,19-6-4-3-5-7-19)20-9-12-21(13-10-20)26-22-11-8-17(15-24)18(14-22)16-25/h3-14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANCXVAWMHHHKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327336 |
Source
|
Record name | 4-(4-alpha-Cumylphenoxy)phthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83482-57-9 |
Source
|
Record name | 4-(4-alpha-Cumylphenoxy)phthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Cumylphenoxy)phthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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